REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:9]2[CH:21]=[CH:20][C:12]3[NH:13][C:14](=[O:19])[O:15][C:16]([CH3:18])([CH3:17])[C:11]=3[CH:10]=2)[CH:5]=[C:6]([F:8])[CH:7]=1.[CH3:22][N:23](C=O)C>[C-]#N.[Zn+2].[C-]#N.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:17][C:16]1([CH3:18])[O:15][C:14](=[O:19])[NH:13][C:12]2[CH:20]=[CH:21][C:9]([C:4]3[CH:3]=[C:2]([CH:7]=[C:6]([F:8])[CH:5]=3)[C:22]#[N:23])=[CH:10][C:11]1=2 |f:2.3.4,5.6.7.8.9|
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Name
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6-(3-bromo-5-fluorophenyl)-4,4-dimethyl-2H-benzo[d][1,3]oxazin-2-one
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Quantity
|
1 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C=C(C1)F)C1=CC2=C(NC(OC2(C)C)=O)C=C1
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Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
zinc cyanide
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
was degassed
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Type
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CUSTOM
|
Details
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to remove oxygen
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Type
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TEMPERATURE
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Details
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The reaction solution was cooled to room temperature
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Type
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ADDITION
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Details
|
poured onto a cold saturated aqueous ammonium chloride solution (100 mL)
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Type
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CUSTOM
|
Details
|
was collected on a filter
|
Type
|
WASH
|
Details
|
The white solid was washed with the distilled water (3×20 mL)
|
Type
|
DISSOLUTION
|
Details
|
dissolved in a mixture of ethyl acetate (10 mL) and methanol (10 mL)
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Type
|
WASH
|
Details
|
eluted with a mixture of ethyl acetate and hexane (1:1)
|
Type
|
CUSTOM
|
Details
|
After evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2=C(NC(O1)=O)C=CC(=C2)C=2C=C(C#N)C=C(C2)F)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |